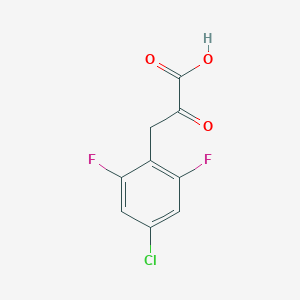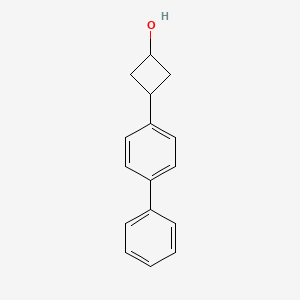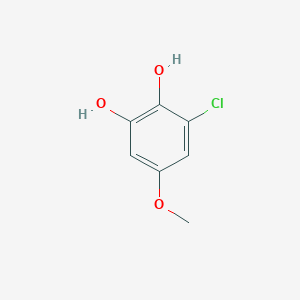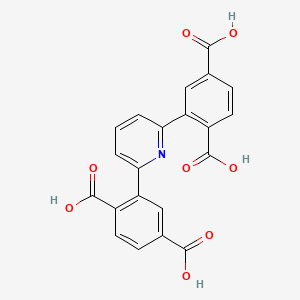![molecular formula C9H5Br2F3O B13702523 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-2-(trifluoromethyl)acetophenone: is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an acetophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-2-(trifluoromethyl)acetophenone typically involves the bromination of 2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-2-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and distillation are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromo-2-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethyl)acetophenone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base such as potassium carbonate.
Reduction Reactions: Conducted in anhydrous solvents like ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenone derivatives.
Reduction Reactions: Formation of 2-(trifluoromethyl)acetophenone.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-2-(trifluoromethyl)acetophenone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-2-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, reduction, and oxidation reactions, which can alter the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-2-cyanoacetamide: Shares the dibromo functional group but differs in the presence of a cyano group instead of a trifluoromethyl group.
1,2-Dibromo-4,5-difluorobenzene: Contains bromine and fluorine atoms but has a different core structure compared to acetophenone.
2,2-Dibromo-2-methylpropane: Similar in having dibromo groups but differs in the presence of a methyl group instead of a trifluoromethyl group.
Uniqueness: 2,2-Dibromo-2-(trifluoromethyl)acetophenone is unique due to the combination of bromine and trifluoromethyl groups attached to an acetophenone core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C9H5Br2F3O |
|---|---|
Molekulargewicht |
345.94 g/mol |
IUPAC-Name |
2,2-dibromo-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H |
InChI-Schlüssel |
QQCWDVCGBJPEOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)

![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)



![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)


![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
